molecular formula C8H10F3IN2O B2532994 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856028-82-4

3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2532994
CAS No.: 1856028-82-4
M. Wt: 334.081
InChI Key: HIBXBSINADMIKT-UHFFFAOYSA-N
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Description

3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C8H10F3IN2O. It is a pyrazole derivative, characterized by the presence of difluoroethoxy, fluoroethyl, and iodo substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones or their equivalents.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, often using difluoroethanol and a suitable leaving group.

    Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole
  • 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoroethoxy and fluoroethyl groups, along with the iodo substituent, makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3IN2O/c9-1-2-14-3-6(12)7(13-14)4-15-5-8(10)11/h3,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBXBSINADMIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)COCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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